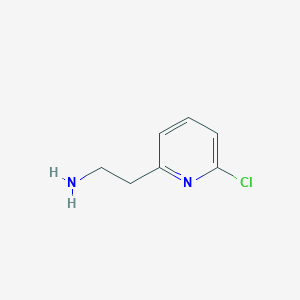

2-(6-Chloropyridin-2-yl)ethanamine

Description

Contextual Significance of Pyridine-Based Amines in Organic Chemistry and Heterocyclic Synthesis

Pyridine (B92270), a heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in organic synthesis. wikipedia.org Its derivatives, particularly pyridine-based amines, are ubiquitous in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. wikipedia.orgresearchgate.net The nitrogen atom in the pyridine ring imparts unique chemical properties, influencing the molecule's basicity, reactivity, and ability to coordinate with metal ions. wikipedia.org

The presence of an amine functional group attached to a pyridine scaffold further enhances its chemical versatility. These compounds can act as nucleophiles, bases, and ligands in various chemical transformations. wikipedia.orgnih.gov In the field of heterocyclic synthesis, pyridine-based amines are invaluable precursors for constructing more complex, multi-ring systems, which are often associated with significant biological activity. researchgate.net The development of efficient methods for the synthesis and functionalization of pyridine-based amines remains a central focus of research in organic chemistry. researchgate.netnih.gov

Structural Characteristics and Key Functional Groups of 2-(6-Chloropyridin-2-yl)ethanamine

The molecular structure of this compound is characterized by two primary functional groups: a chloropyridine moiety and an ethanamine side chain. The compound has the chemical formula C₇H₉ClN₂ and a molecular weight of 156.615 g/mol . chemcd.comchemcd.com

The chloropyridine moiety consists of a pyridine ring substituted with a chlorine atom at the 6-position. The pyridine ring is an aromatic system, which confers planarity and a degree of stability to the molecule. wikipedia.org The electronegative nitrogen atom and the chlorine atom influence the electron density distribution within the ring, making it electron-deficient. wikipedia.org This electronic characteristic affects its reactivity, particularly in electrophilic and nucleophilic substitution reactions.

The ethanamine side chain is attached to the 2-position of the pyridine ring. This side chain consists of a two-carbon (ethyl) linker and a primary amine group (-NH₂). The amine group is basic and nucleophilic, providing a reactive site for a variety of chemical transformations. The flexibility of the ethyl chain allows the amine group to adopt various conformations, which can be crucial in its interactions with other molecules.

Rationale for In-Depth Academic Research on the Compound's Chemical Behavior

The unique combination of a reactive amine group and a modifiable chloropyridine ring makes this compound a compound of considerable interest for academic research. The chlorine atom on the pyridine ring can be displaced by various nucleophiles through SNAr reactions, offering a pathway to a wide range of derivatives. researchgate.net Furthermore, the primary amine group can undergo a plethora of reactions, including acylation, alkylation, and condensation, to form a diverse set of new compounds.

The potential for this compound to serve as a versatile building block in the synthesis of novel heterocyclic structures is a primary driver for its investigation. The development of new synthetic methodologies involving this compound could lead to the discovery of molecules with interesting biological or material properties.

Overview of Research Avenues Explored in this Outline

This article will focus on the chemical behavior of this compound, with a particular emphasis on its synthesis and reactivity. The exploration will be based on documented research findings, providing a comprehensive overview of the academic work centered on this specific molecule. The aim is to present a detailed and scientifically accurate account of its chemical properties and its utility as a synthetic intermediate.

| Property | Value |

| Chemical Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.615 g/mol |

| CAS Number | 933734-79-3 |

| Synonyms | 2-(6-Chloro-pyridin-2-yl)-ethylamine, 2-(6-Chloropyridin-2-yl)ethan-1-amine |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUXRBXZTNWIHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697150 | |

| Record name | 2-(6-Chloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933734-79-3 | |

| Record name | 2-(6-Chloropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Development for 2 6 Chloropyridin 2 Yl Ethanamine

Retrosynthetic Analysis of the 2-(6-Chloropyridin-2-yl)ethanamine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several viable disconnection points. The most intuitive approach involves disconnecting the C-C bond between the pyridine (B92270) ring and the ethanamine side chain. This leads to two primary synthons: a 6-chloropyridin-2-yl synthon and a 2-aminoethyl synthon. The 6-chloropyridin-2-yl synthon can be derived from commercially available or readily synthesized 2,6-dichloropyridine (B45657) or other appropriately functionalized pyridine precursors. The 2-aminoethyl synthon is conceptually equivalent to a variety of reagents, including 2-aminoethanol or its protected derivatives.

Alternatively, a disconnection at the C-N bond of the ethanamine moiety suggests a 2-(6-chloropyridin-2-yl)ethyl halide or sulfonate and an ammonia (B1221849) equivalent as starting materials. Another strategic consideration is the timing of the chlorination step. The chlorine atom can be introduced onto a pre-formed 2-(pyridin-2-yl)ethanamine scaffold, or it can be present on the pyridine ring prior to the introduction of the ethanamine side chain. The latter is often preferred to avoid potential side reactions with the amino group during chlorination. researchgate.net

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods focus on forming the crucial bond between the pyridine nucleus and the ethanamine side chain in a single key step or a short sequence.

Formation of the Pyridine-Ethanamine Linkage

The formation of the pyridine-ethanamine linkage is a critical step in the synthesis of the target molecule. One common approach involves the reaction of a lithiated pyridine with an appropriate electrophile. For instance, 2,6-dichloropyridine can be selectively lithiated at the 2-position, followed by reaction with ethylene (B1197577) oxide to introduce the two-carbon side chain. Subsequent conversion of the resulting alcohol to an amine would yield the desired product.

Another strategy involves the condensation of a pyridine derivative with a suitable partner. For example, the Pictet-Spengler reaction, which involves the condensation of an ethanamine with an aldehyde or ketone followed by cyclization, can be adapted for the synthesis of related structures. nih.gov While not a direct route to the title compound, it showcases a method for forming a C-C bond adjacent to a nitrogen atom in a heterocyclic system.

Regioselective Introduction or Retention of the Chlorine Atom at Pyridine Position 6

Maintaining or introducing the chlorine atom specifically at the 6-position of the pyridine ring is a key challenge. Starting with 2,6-dichloropyridine is a common and effective strategy, as the two chlorine atoms exhibit different reactivities, allowing for selective substitution at the 2-position while retaining the chlorine at the 6-position. psu.edu

Alternatively, direct chlorination of a pyridine derivative can be employed. However, this often leads to a mixture of isomers and requires careful control of reaction conditions to achieve the desired regioselectivity. google.com For instance, the gas-phase chlorination of pyridine can yield 2-chloropyridine (B119429), which can then be further chlorinated. google.com The use of specific chlorinating agents and catalysts can influence the position of chlorination.

Building Block Synthesis Strategies

This approach involves the separate synthesis of a functionalized pyridine intermediate and an ethanamine precursor, which are then coupled.

Preparation of Functionalized 6-Chloropyridine Intermediates

A variety of functionalized 6-chloropyridine intermediates can be prepared to facilitate the subsequent introduction of the ethanamine side chain. A common starting material is 2,6-dichloropyridine. psu.edusioc-journal.cn This compound can undergo nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by a nucleophile.

For example, 2,6-dichloropyridine can be reacted with a cyanide source to introduce a nitrile group, which can then be reduced to an amine and further elaborated. Alternatively, reaction with a protected form of 2-aminoethanol can directly install the side chain. Another useful intermediate is 6-chloropyridin-2-ylboronic acid, which can be prepared from 2-bromo-6-chloropyridine (B1266251) and subsequently used in cross-coupling reactions. The synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine via a hydrazino intermediate has also been reported, providing a versatile building block for further functionalization. psu.eduresearchgate.net

| Starting Material | Reagent(s) | Intermediate | Reference |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Hydrazino-6-chloropyridine | psu.edu |

| 2,6-Dichloropyridine | Nitrating agent, then aminating agent | 2-Amino-3,5-dinitro-6-chloropyridine | sioc-journal.cn |

| 2-Bromo-6-chloropyridine | n-BuLi, Triisopropylborate | 6-Chloropyridin-2-ylboronic acid | |

| 2-Chloropyridine | Chlorine, Photoinitiation | 2,6-Dichloropyridine | google.com |

Elaboration of Ethanamine Chain Precursors from Aliphatic or Aromatic Components

The ethanamine side chain can be constructed from various precursors. Ethylene oxide is a common two-carbon electrophile that can react with a nucleophilic pyridine derivative. Alternatively, a two-carbon unit with a leaving group, such as 2-bromoethanol (B42945) or its protected form, can be used to alkylate a nucleophilic pyridine.

In some strategies, the ethanamine moiety is built up from a one-carbon unit on the pyridine ring. For example, a 2-methylpyridine (B31789) derivative can be functionalized at the methyl group, followed by chain extension. The synthesis of polysubstituted pyridines from 1,4-oxazinone precursors also provides a method for constructing complex pyridine systems which could be adapted for the synthesis of the target molecule. nih.gov Furthermore, open-chain nitrile precursors can be cyclized with a nitrogen-containing compound to form 2-aminopyridine (B139424) derivatives, which could then be further modified. google.com

Advanced Coupling Reactions in this compound Synthesis

The construction of the this compound scaffold relies heavily on advanced cross-coupling reactions. These methods allow for the precise and efficient formation of key chemical bonds under relatively mild conditions, tolerating a wide range of functional groups.

Transition metal-catalyzed reactions are fundamental to forming the carbon-nitrogen (C-N) bond in precursors to this compound. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for creating C-N bonds between aryl halides (like chloropyridines) and amines. wikipedia.orgorganic-chemistry.org This reaction has largely superseded harsher, traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The general mechanism involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent association of the amine, deprotonation by a base, and reductive elimination yields the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.org

For a molecule like this compound, a synthetic strategy could involve a precursor like 2,6-dichloropyridine. Research has demonstrated the possibility of highly regioselective Buchwald-Hartwig amination on such substrates. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively substitute one chlorine atom over the other. researchgate.net For instance, amination can be directed preferentially to the C-2 position of 2,4-dichloropyridine, a principle that is applicable to the 2,6-dichloro isomer. researchgate.net This selectivity is crucial for building the desired molecular architecture.

While direct amination with an equivalent of ethylamine (B1201723) is feasible, a more common strategy involves using an ammonia equivalent or a protected amine, which can later be elaborated into the final ethanamine side chain. The development of specialized phosphine (B1218219) ligands, such as sterically hindered biarylphosphines, has been instrumental in expanding the scope of the Buchwald-Hartwig reaction to include a wide variety of amines and even ammonia itself. wikipedia.orgorganic-chemistry.org

Table 1: Buchwald-Hartwig Amination Catalyst System Generations and Applications

| Catalyst Generation | Typical Ligands | Common Substrates | Key Advantages |

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Aryl bromides, primary and secondary amines | Established the foundational methodology. libretexts.org |

| Bidentate Ligands | BINAP, DPPF | Aryl iodides and triflates, primary amines | Higher rates and yields, prevents catalyst deactivation. wikipedia.org |

| Sterically Hindered Ligands | Biarylphosphines (e.g., BrettPhos) | Aryl chlorides, hindered amines, ammonia equivalents | Enables coupling of less reactive halides and a broader amine scope. organic-chemistry.orglibretexts.org |

The introduction of the ethanamine side chain at the C-2 position of the 6-chloropyridine ring requires a robust carbon-carbon (C-C) bond-forming strategy. Several classical and modern methods are applicable.

One approach involves the functionalization of a pre-existing group on the pyridine ring. For example, starting with 2-chloro-6-methylpyridine, the methyl group can be halogenated and then subjected to a chain extension reaction, such as cyanide displacement followed by reduction, to form the two-carbon aminoethyl chain.

Alternatively, direct C-C coupling methods can be employed. Organometallic reagents are central to these strategies. vanderbilt.edu A potential route involves the regioselective metallation of the pyridine ring. For instance, the use of a directed metalation group or specific base combinations like BuLi-LiDMAE has been shown to achieve unprecedented C-6 lithiation of 2-chloropyridine, demonstrating that specific positions on the pyridine ring can be activated for C-C bond formation. researchgate.net By analogy, conditions could be optimized to achieve metallation at the C-2 position, followed by reaction with a suitable two-carbon electrophile (e.g., ethylene oxide or a protected 2-haloethylamine).

Enzymatic C-C bond-forming reactions are also emerging as powerful tools in organic synthesis. nih.gov Enzymes like Pictet-Spenglerases catalyze the condensation of an arylethylamine with an aldehyde. nih.gov While this specific enzyme class may not be directly applicable, it highlights the potential of biocatalysis to construct complex heterocyclic systems involving ethanamine moieties.

Table 2: Selected Carbon-Carbon Bond Formation Strategies

| Strategy | Description | Key Reagents | Relevance |

| Alkylation of Enolates | Deprotonation of a carbonyl compound to form an enolate, which acts as a carbon nucleophile. vanderbilt.edu | LDA, NaH, Grignard reagents | Useful for building carbon chains in various synthetic contexts. vanderbilt.eduresearchgate.net |

| Organometallic Coupling | Reaction of an organometallic compound (e.g., organolithium, Grignard) with an electrophile. | R-Li, R-MgX, electrophiles (e.g., epoxides) | Allows direct introduction of carbon chains onto aromatic rings. researchgate.net |

| Biocatalysis | Use of enzymes to catalyze specific C-C bond formations. | Lyases, Transferases | Offers high selectivity and environmentally benign reaction conditions. nih.gov |

Stereoselective Synthesis Considerations for Related Chiral Amine Derivatives

While this compound itself is achiral, the synthesis of chiral derivatives, where a stereocenter is introduced on the ethanamine side chain (e.g., at the alpha-carbon to the amino group), requires stereoselective methods. Such chiral amines are valuable in medicinal chemistry and materials science.

The stereoselective synthesis of chiral amines often involves one of two main strategies: the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approach: A chiral auxiliary, such as a sulfinamide, can be condensed with a ketone precursor to form a chiral sulfinylimine. Nucleophilic addition to this imine (e.g., with an organometallic reagent) proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary reveals the desired chiral amine. This strategy has been successfully applied to the synthesis of optically pure IBR2 analogues, which are complex amine derivatives. nih.gov

Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of a suitable imine or the enantioselective addition of nucleophiles to an imine can produce chiral amines with high enantiomeric excess (ee). nih.gov The development of bifunctional catalysts, such as aminothioureas, has enabled highly enantioselective additions to sulfonyl amides, providing a pathway to chiral amine products. nih.gov These principles are directly transferable to the synthesis of chiral analogues of this compound. Highly stereoselective asymmetric synthesis has been described for piperidine (B6355638) alkaloids like lobeline (B1674988) and sedamine, starting from simple precursors and using key stereodefining steps. researchgate.net

Emerging Synthetic Technologies and Process Intensification in Its Preparation

The modern synthesis of specialty chemicals like this compound is increasingly influenced by emerging technologies aimed at process intensification. These technologies focus on making chemical processes more efficient, safer, and environmentally friendly.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing. They allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. The use of continuous flow has been explored for reactions like the Hosomi-Sakurai reaction, demonstrating its applicability to complex bond formations. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. This can reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products. This technique is widely used for reactions like the Buchwald-Hartwig amination and other cross-coupling reactions.

Advanced Catalysis: A major driver of process intensification is the development of more active and robust catalysts. For C-N and C-C coupling reactions, this includes creating catalysts that operate at lower loadings, are stable in air and moisture, and can be easily separated and recycled. The rational design of ligands for palladium catalysts continues to push the boundaries of efficiency for reactions like the Buchwald-Hartwig amination. organic-chemistry.org

By integrating these emerging technologies, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Reactivity and Chemical Transformations of 2 6 Chloropyridin 2 Yl Ethanamine

Reactivity Profile of the Chloropyridine Moiety

The pyridine (B92270) ring, substituted with a chlorine atom and an ethanamine group, exhibits a rich and varied reactivity profile. This includes susceptibility to nucleophilic attack at the chlorinated carbon, potential for electrophilic functionalization on the ring, and the ability to undergo metalation and redox reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Position (C6)

The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the intermediate Meisenheimer complex. A variety of nucleophiles can displace the chloride, leading to a wide array of substituted pyridine derivatives. researchgate.net

Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiolates. For instance, the reaction with various amines can be facilitated under thermal conditions or with the aid of microwave irradiation to produce 2-aminopyridine (B139424) derivatives. researchgate.net The use of a base, such as potassium carbonate or sodium hydroxide, is often employed to neutralize the hydrogen chloride generated during the reaction. Lewis acids can also be used to activate the pyridine ring towards nucleophilic attack. bath.ac.uk

| Nucleophile | Reagent Example | Product Type |

| Amines | Piperidine (B6355638) | 2-Piperidinyl-pyridine derivatives |

| Alkoxides | Sodium methoxide | 2-Methoxypyridine derivatives |

| Thiolates | Sodium thiophenoxide | 2-(Phenylthio)pyridine derivatives |

Electrophilic Functionalization of the Pyridine Ring

While the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic substitution can be achieved, often requiring harsh reaction conditions. The directing effects of the existing substituents play a crucial role in determining the position of substitution. The chlorine atom is an ortho, para-director, while the alkylamine side chain is also an ortho, para-director. However, under acidic conditions typical for many electrophilic aromatic substitution reactions, the pyridine nitrogen and the side-chain amine will be protonated, further deactivating the ring.

Recent methodologies have explored catalyst-free electrophilic amination of diorganozinc compounds derived from heteroaromatics, which could provide a pathway for the introduction of an amino group onto the pyridine ring. nih.gov

Directed Metalation Strategies for Site-Specific Ring Modification

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu This technique utilizes a directing group to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.orgharvard.edu In the case of 2-(6-Chloropyridin-2-yl)ethanamine, both the pyridine nitrogen and the ethanamine side chain could potentially act as directing groups.

However, the reaction of 2-chloropyridine (B119429) with organolithium reagents can be complex, sometimes leading to nucleophilic addition rather than deprotonation. researchgate.net The choice of the organolithium reagent and the presence of additives like lithium 2-(dimethylamino)ethanolate (LiDMAE) can influence the regioselectivity of the metalation. researchgate.netnih.gov For instance, the use of BuLi-LiDMAE has been shown to promote an unusual C-6 lithiation of 2-chloropyridine. researchgate.netnih.gov Once the lithiated species is formed, it can be quenched with various electrophiles to introduce a wide range of functional groups.

| Directing Group | Proposed Lithiation Site | Potential Electrophiles |

| Pyridine Nitrogen | C3 or C5 | Alkyl halides, Carbonyl compounds, Silyl chlorides |

| Ethanamine Side Chain | C3 | Alkyl halides, Carbonyl compounds, Silyl chlorides |

Reductive and Oxidative Transformations of the Pyridine Nucleus

The pyridine nucleus of this compound can undergo both reduction and oxidation reactions. Catalytic hydrogenation can lead to the saturation of the pyridine ring, forming the corresponding piperidine derivative. The choice of catalyst and reaction conditions can influence the extent of reduction.

Oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions.

Chemical Transformations of the Ethanamine Side Chain

The primary amine group of the ethanamine side chain is a versatile functional handle that can undergo a variety of chemical transformations.

Functionalization Reactions at the Primary Amine Group (e.g., acylation, alkylation, sulfonylation)

The primary amine of this compound is nucleophilic and can readily react with a range of electrophiles. mnstate.edulibretexts.org

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for protecting the amine group or for introducing specific acyl moieties. libretexts.org

Alkylation: The amine can be alkylated using alkyl halides. Mono-alkylation can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation. mnstate.edulibretexts.org Reductive amination, the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. libretexts.org This reaction is analogous to acylation and is used to introduce sulfonyl groups, which are important in medicinal chemistry.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(2-(6-Chloropyridin-2-yl)ethyl)acetamide |

| Alkylation | Methyl iodide | 2-(6-Chloropyridin-2-yl)-N-methylethanamine |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-(6-Chloropyridin-2-yl)ethyl)benzenesulfonamide |

Condensation and Imine Formation Reactions

The primary amine functionality of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism for imine formation involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. The reaction is reversible, and the equilibrium can be shifted towards the product by removing water, often through azeotropic distillation or the use of a dehydrating agent.

While specific studies detailing the condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to that of other primary amines. The reaction of a primary amine with an aldehyde or ketone is a well-established transformation in organic chemistry.

Table 1: Representative Condensation Reactions of Primary Amines with Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions |

| Ethylamine (B1201723) | Benzaldehyde | N-Benzylideneethanamine | Methanol, room temperature |

| Aniline | Acetophenone | N-(1-Phenylethylidene)aniline | Toluene, reflux with Dean-Stark trap |

| 2-(Pyridin-2-yl)ethanamine | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-2-(pyridin-2-yl)ethanamine | Ethanol, catalytic acetic acid, reflux |

This table presents illustrative examples of imine formation reactions with various primary amines to demonstrate the general reactivity pattern expected for this compound.

Cyclization Reactions Involving the Amine Functionality

The primary amine of this compound is a key functional group for the construction of various heterocyclic rings through cyclization reactions. These reactions often involve the initial formation of an intermediate by reaction of the amine with a suitable bifunctional reagent, followed by an intramolecular ring-closing step.

For instance, reaction with β-dicarbonyl compounds can lead to the formation of seven-membered rings like diazepines. Similarly, reaction with α,β-unsaturated carbonyl compounds can yield piperidine or dihydropyridine (B1217469) derivatives after initial Michael addition followed by intramolecular condensation.

Interplay Between Pyridine Ring and Ethanamine Side Chain Reactivity

The proximate positioning of the ethanamine side chain and the pyridine ring in this compound allows for unique intramolecular reactions and bifunctional behavior, leading to the formation of complex fused ring systems.

Intramolecular Cyclization Pathways leading to Fused Ring Systems

One of the most significant aspects of the reactivity of this compound is its propensity to undergo intramolecular cyclization to form fused heterocyclic systems. These reactions often involve the participation of both the ethanamine side chain and the pyridine ring nitrogen.

A classic example of such a transformation is the Pictet-Spengler reaction. After conversion of the primary amine to an imine with an aldehyde or ketone, the pyridine ring can act as the nucleophile in an intramolecular cyclization, leading to the formation of tetrahydro-β-carboline-like structures. However, the electron-withdrawing effect of the chlorine atom on the pyridine ring might decrease its nucleophilicity, potentially requiring harsher reaction conditions.

Another important pathway is the Bischler-Napieralski reaction. Acylation of the primary amine followed by treatment with a dehydrating agent can induce cyclization onto the pyridine ring, yielding a dihydropyridoisoquinoline derivative. Subsequent oxidation would lead to the aromatic fused system.

Table 2: Potential Intramolecular Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reaction Type | Potential Fused Ring System |

| N-Acyl-2-(6-chloropyridin-2-yl)ethanamine | Bischler-Napieralski | Dihydropyrido[2,1-a]isoquinoline |

| Imine from this compound and an aldehyde | Pictet-Spengler | Tetrahydropyrido[3,4-c]pyridine derivative |

This table outlines plausible intramolecular cyclization reactions based on established synthetic methodologies for related structures.

Bifunctional Activation and Reagent Behavior

The presence of both a nucleophilic amine and a pyridine nitrogen allows this compound to act as a bifunctional reagent in the synthesis of more complex molecules. The primary amine can react with one electrophile, while the pyridine nitrogen can coordinate to a metal catalyst or react with another electrophile under different conditions.

For example, the primary amine can be used to form a larger scaffold, and subsequently, the pyridine nitrogen can be quaternized or oxidized to modify the electronic properties of the molecule. The chlorine atom on the pyridine ring also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. This trifunctional nature makes this compound a versatile precursor for the synthesis of a wide array of complex nitrogen-containing compounds.

Structural Characterization Methodologies and Principles for 2 6 Chloropyridin 2 Yl Ethanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 2-(6-Chloropyridin-2-yl)ethanamine, offering a non-destructive means to probe its atomic and molecular framework.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Heterocyclic and Aliphatic Protons/Carbons

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, ¹H and ¹³C NMR are used to identify the chemical environments of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanamine side chain. The pyridine ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three signals are expected for the pyridine ring. The proton at position 3 (H-3) is expected to be a doublet, coupled to the proton at position 4 (H-4). The H-4 proton signal should appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. The H-5 proton will also be a doublet, coupled to H-4. The electron-withdrawing chlorine atom at the C-6 position and the electron-donating ethanamine group at the C-2 position will influence the precise chemical shifts of these aromatic protons. The two methylene (B1212753) groups (-CH₂-) of the ethanamine side chain will appear in the upfield region of the spectrum. The -CH₂- group adjacent to the pyridine ring will be deshielded and appear at a higher chemical shift (around δ 2.8-3.2 ppm) compared to the -CH₂- group adjacent to the amine (around δ 2.5-2.9 ppm). Both signals are expected to be triplets due to coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield region (δ 120-160 ppm). The carbon atom bonded to the chlorine (C-6) is expected to be significantly downfield, as is the carbon atom bonded to the nitrogen of the pyridine ring (C-2). The remaining aromatic carbons (C-3, C-4, and C-5) will have chemical shifts influenced by their position relative to the substituents. The two aliphatic carbons of the ethanamine side chain will appear in the upfield region (typically δ 30-50 ppm).

Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be employed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the aliphatic carbons. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.20-7.40 | d | ~7.5 |

| H-4 | 7.60-7.80 | t | ~7.7 |

| H-5 | 7.10-7.30 | d | ~7.9 |

| -CH₂- (adjacent to ring) | 2.90-3.30 | t | ~7.0 |

| -CH₂- (adjacent to NH₂) | 2.60-3.00 | t | ~7.0 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158-162 |

| C-3 | 120-124 |

| C-4 | 138-142 |

| C-5 | 122-126 |

| C-6 | 150-154 |

| -CH₂- (adjacent to ring) | 38-42 |

| -CH₂- (adjacent to NH₂) | 40-44 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). libretexts.orgorgchemboulder.compharmacy180.com For this compound (C₇H₉ClN₂), HRMS would provide an exact mass measurement of the molecular ion.

The presence of a chlorine atom is readily identified in mass spectrometry due to its characteristic isotopic pattern. libretexts.orgucalgary.cachemdictionary.org Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. libretexts.orgchemdictionary.org This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. HRMS can distinguish between different molecular formulas that have the same nominal mass, thus confirming the elemental composition. libretexts.orgpharmacy180.com

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₇H₉³⁵ClN₂ | 156.0481 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Characteristic Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. elixirpublishers.com These spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

For this compound, key characteristic absorptions are expected:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.comspcmc.ac.inlibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanamine side chain appears just below 3000 cm⁻¹.

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.comspcmc.ac.in

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit a series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring systems.

C-N Stretching: The aliphatic C-N stretching vibration is anticipated to appear in the 1020-1250 cm⁻¹ range. orgchemboulder.commsu.edu

C-Cl Stretching: A strong absorption corresponding to the C-Cl stretch is expected in the 700-800 cm⁻¹ region. elixirpublishers.com

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3010-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| N-H Bend (scissoring) | 1580-1650 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| Aliphatic C-N Stretch | 1020-1250 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions of the Pyridine Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound acts as a chromophore. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.orgwikipedia.orgaip.org

The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity and are expected to appear at shorter wavelengths (around 200-270 nm). wikipedia.org The n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital, is of lower intensity and appears at longer wavelengths (around 270-300 nm). libretexts.orgwikipedia.org The presence of the chloro and ethanamine substituents will cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted pyridine.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional molecular structure in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. acs.orgresearchgate.net

Furthermore, XRD reveals the crystal packing, which is how the molecules are arranged in the crystal lattice. acs.orgmdpi.com This analysis would identify any intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as π-π stacking interactions between the pyridine rings. These interactions are crucial for understanding the solid-state properties of the compound. For example, studies on similar substituted pyridines have shown how different substituents can dictate the packing motif, ranging from herringbone to layered structures. acs.orgmdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of polar compounds like amines. wikipedia.orgwaters.com In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol, often with a buffer). wikipedia.orgwaters.com Due to its polar amine group, this compound might require specific conditions to achieve good retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a mobile phase with a high organic solvent content, which is well-suited for retaining and separating very polar compounds. obrnutafaza.hr HPLC coupled with a UV detector would allow for the quantification of the compound and the detection of any impurities.

Theoretical and Computational Chemistry Studies on 2 6 Chloropyridin 2 Yl Ethanamine

Electronic Structure and Molecular Properties

Detailed computational analyses on the electronic structure and molecular properties of 2-(6-chloropyridin-2-yl)ethanamine are not available in published literature. Such studies would typically involve the use of quantum chemical methods to provide fundamental insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap and spatial distribution)

There are no available research articles that conduct a Frontier Molecular Orbital (FMO) analysis on this compound. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. An FMO analysis would visualize the distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack. Despite the importance of this analysis, specific data on the HOMO-LUMO gap and orbital distribution for this compound remain un-investigated in the literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

No published studies were found that performed a Natural Bond Orbital (NBO) analysis for this compound. NBO analysis provides a detailed picture of the bonding within a molecule, including charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. For the title compound, NBO analysis would quantify the electron-withdrawing effect of the chlorine atom and the pyridine (B92270) nitrogen on the electronic character of the molecule, as well as the nature of the bonds in the ethanamine side chain. This information is currently not available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in scientific literature. An MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying electron-rich regions (potential sites for electrophilic attack, typically colored red) and electron-poor regions (potential sites for nucleophilic attack, typically colored blue). Without such a study, a detailed, quantitative prediction of the molecule's reactive sites based on electrostatic potential is not possible.

Reaction Mechanism Investigations and Transition State Analysis

Computational modeling of reaction mechanisms involving this compound has not been a subject of published research. These investigations are crucial for understanding the energetic feasibility and pathways of chemical transformations.

Computational Modeling of Key Reaction Pathways (e.g., SNAr, amination)

No specific computational studies modeling key reaction pathways, such as Nucleophilic Aromatic Substitution (SNAr) or amination reactions, for this compound were found. Such modeling would involve calculating the energy profiles of potential reaction routes, identifying the structures of transition states, and determining the activation energies. This would provide a theoretical understanding of how the chlorine atom might be displaced by a nucleophile or how the amine group might participate in further reactions. The absence of this research means that the mechanistic details for this specific compound remain speculative from a computational standpoint.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The prediction of how and where a chemical reaction will occur on a molecule is a cornerstone of synthetic chemistry. Computational models offer significant insights into the regioselectivity and stereoselectivity of transformations involving this compound.

Regioselectivity: The pyridine ring and the ethanamine side chain present multiple potential sites for chemical attack. The regioselectivity is largely governed by the electronic properties of the molecule. For electrophilic aromatic substitution, for instance, the electron density on the pyridine ring dictates the most probable site of reaction. Computational methods like Density Functional Theory (DFT) are employed to calculate molecular electrostatic potential (MEP) maps and Fukui indices. These calculations help in identifying nucleophilic and electrophilic sites. For this compound, the nitrogen of the pyridine ring is the most basic site, and the carbon atoms of the ring have varying electron densities due to the effects of the nitrogen and chlorine atoms. Machine learning models, trained on extensive reaction databases, are also emerging as powerful tools for predicting regioselectivity in various organic reactions. rsc.orgmit.edu

Stereoselectivity: When a new chiral center is formed during a reaction, predicting the stereochemical outcome is crucial. For reactions involving the ethanamine side chain, such as asymmetric synthesis, computational modeling can be used to predict which stereoisomer will be preferentially formed. By modeling the transition states of the reaction pathways leading to different stereoisomers, their relative energies can be calculated. The pathway with the lower activation energy is favored, thus indicating the likely stereochemical outcome.

Below is a hypothetical data table illustrating the type of information that can be generated from such computational studies, for instance, in an electrophilic aromatic substitution reaction.

| Position on Pyridine Ring | Calculated Fukui Index (f-) for Electrophilic Attack | Predicted Reactivity |

| C3 | 0.15 | Moderate |

| C4 | 0.25 | High |

| C5 | 0.12 | Low |

Note: The values in this table are illustrative and represent the type of data generated from computational analysis.

Spectroscopic Property Predictions through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. mdpi.com For this compound, these predictions are vital for its characterization.

NMR Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are routinely performed using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net These calculations, often done using DFT, provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net The accuracy of these predictions allows for the confident assignment of complex spectra.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. biointerfaceresearch.com Quantum chemical calculations can predict these frequencies and their intensities. By comparing the calculated and experimental IR spectra, researchers can identify characteristic functional group vibrations and confirm the presence of specific bonds. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov These calculations can help in understanding the electronic structure of this compound and assigning the observed absorption bands to specific electronic transitions within the molecule.

An illustrative table of predicted versus experimental spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value (DFT/B3LYP/6-31G*) | Experimental Value |

| ¹H NMR (ppm, C4-H) | 7.85 | 7.82 |

| ¹³C NMR (ppm, C6) | 151.2 | 150.9 |

| IR (cm⁻¹, C-Cl stretch) | 750 | 748 |

| UV-Vis λmax (nm) | 265 | 268 |

Note: The values in this table are for illustrative purposes to demonstrate the comparison between theoretical predictions and experimental results.

Conformational Landscape Exploration and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function and reactivity. The flexible ethanamine side chain of this compound allows it to adopt multiple conformations.

Conformational Analysis: Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a conformational landscape can be mapped out. This analysis reveals the low-energy, and therefore most populated, conformations of the molecule in the gas phase or in solution.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of all atoms in the molecule according to the laws of classical mechanics, MD can reveal how the molecule flexes, bends, and interacts with its environment (e.g., solvent molecules). nih.gov These simulations are particularly useful for understanding the conformational flexibility and the time-averaged properties of the molecule, which can be crucial for its interaction with biological targets or other molecules. The results from MD simulations can provide insights into the dominant conformations present in a given environment and the energy barriers between them.

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Key Synthetic Building Block

The compound's dual reactivity makes it an ideal starting point for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems and diverse compound libraries.

The inherent functionalities of 2-(6-Chloropyridin-2-yl)ethanamine provide logical pathways for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic systems.

Quinolines: While classical quinoline (B57606) syntheses like the Skraup or Doebner-von Miller reactions typically start from anilines, the ethylamine (B1201723) side chain of this compound can be envisioned as a component for building fused ring systems. For instance, N-acylation of the primary amine followed by an intramolecular cyclization could potentially lead to dihydroquinoline-like structures. Furthermore, transition-metal-catalyzed annulation reactions, which offer broad substrate scope, present a modern approach to constructing quinoline cores from various precursors, including functionalized amines and alcohols. organic-chemistry.org

Pyrimidines: The synthesis of substituted pyrimidines often involves the reaction of amines with dichloropyrimidines. prepchem.commdpi.com Conversely, this compound can serve as the amine component in building the pyrimidine (B1678525) ring from the ground up. The primary amine can react with 1,3-dicarbonyl compounds or their equivalents in condensation reactions to form substituted dihydropyrimidines, which can be subsequently aromatized. This approach is fundamental in heterocyclic chemistry for creating diverse pyrimidine derivatives. prepchem.com

Imidazoles: The formation of the imidazole (B134444) ring can be achieved through various synthetic strategies, many of which utilize amines as key reactants. rsc.orgnih.gov One established method involves the reaction of a 1,2-diamine with an aldehyde or carboxylic acid derivative. The 2-(aminoethyl)pyridine structure of the title compound can act as a 1,3-N,N-dinucleophile (considering both the ethylamine and the pyridine (B92270) ring nitrogen), which upon reaction with suitable electrophiles like cyanates or α-haloketones, can lead to the formation of fused imidazopyridine systems. nih.gov Another potential route involves the oxidation of the ethylamine group to an α-aminoketone, which can then undergo cyclocondensation with an ammonium (B1175870) source to furnish a substituted imidazole ring. mdpi.com

In drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for screening and optimization. Parallel synthesis is a key technology for this purpose, and it relies on the use of a central "scaffold" molecule that allows for diversification at multiple points. mdpi.com

This compound is an exemplary scaffold due to its two distinct and orthogonally reactive functional groups:

The Primary Amine: This group is a versatile handle for introducing diversity. It readily undergoes a wide range of robust reactions suitable for parallel synthesis, including acylation with acid chlorides or carboxylic acids, sulfonylation with sulfonyl chlorides, reductive amination with aldehydes or ketones, and urea/thiourea formation with isocyanates or isothiocyanates.

The 6-Chloro Substituent: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles (e.g., amines, alcohols, thiols). More significantly, it serves as a handle for modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (coupling with amines), and Sonogashira (coupling with terminal alkynes) reactions. mdpi.com

By systematically combining a set of reactants at the amine position with another set of reactants at the chloro position, a large and diverse library of compounds can be rapidly generated from this single scaffold.

| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| Primary Amine (-CH₂CH₂NH₂) | Acylation | R-COCl or R-COOH | Amide |

| Reductive Amination | R-CHO / NaBH(OAc)₃ | Secondary Amine | |

| Sulfonylation | R-SO₂Cl | Sulfonamide | |

| Urea Formation | R-NCO | Urea | |

| 6-Chloro Position | Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | Aryl-Pyridine |

| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | Amino-Pyridine | |

| Nucleophilic Aromatic Substitution | R-OH / Base | Alkoxy-Pyridine |

Ligand Design and Coordination Chemistry

The presence of two nitrogen atoms—the sp²-hybridized pyridine nitrogen and the sp³-hybridized primary amine nitrogen—positions this compound as a classic bidentate N,N-chelating ligand precursor. Such ligands are fundamental in coordination chemistry and are widely used in transition metal catalysis. mdpi.comresearchgate.net

The ethylamine backbone of this compound can be readily modified to generate a wide variety of ligands for catalytic applications.

Achiral Ligands: Condensation of the primary amine with various aldehydes or ketones produces N-substituted imine derivatives (Schiff bases). These pyridine-imine ligands are extensively used in late transition metal catalysis, for example, in olefin polymerization. mdpi.com The electronic and steric properties of the ligand can be fine-tuned by changing the substituent on the imine, thereby influencing the activity and selectivity of the metal catalyst.

Chiral Ligands: For asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals, chiral ligands are required. Starting from a chiral version of the building block, such as (S)- or (R)-1-(6-chloropyridin-2-yl)ethanamine, or by reacting the achiral amine with a chiral aldehyde or ketone, a range of chiral pyridine-imine or pyridine-amine ligands can be synthesized. These ligands can create a chiral environment around a metal center, directing a reaction to favor the formation of one enantiomer over the other. Chiral dinitrogen ligands have proven effective in challenging reactions like the asymmetric assembly of C-N axially chiral scaffolds. nih.gov The pyridine-ethylamine framework is a key component of many successful ligand classes.

Ligands derived from the 2-(aminoethyl)pyridine framework are employed in a variety of important transition metal-catalyzed reactions. The ligand coordinates to the metal center, modifying its reactivity and enabling it to catalyze transformations on other substrates.

N-aryl-2-aminopyridine derivatives, which are structurally related to the title compound, are known to act as directing groups in palladium- and rhodium-catalyzed C-H activation reactions, facilitating the synthesis of complex N-heterocycles like indoles and carbazoles. nih.govnih.gov In these processes, the pyridine nitrogen and the adjacent amine nitrogen form a stable chelate with the metal, directing the catalytic activity to a specific C-H bond on the N-aryl group. Ligands based on this compound can be expected to perform similarly, acting as ancillary ligands that support the catalytic cycle in reactions such as cross-couplings, hydrogenations, and C-H functionalizations. mdpi.com

Advanced Reagent in Enabling Novel Organic Transformations

Beyond its role as a simple building block or ligand, the unique reactivity of the 2-chloropyridine (B119429) moiety allows it to be used as a reagent to enable unique and powerful synthetic transformations. A prime example is the regioselective lithiation of the pyridine ring.

While the reaction of 2-chloropyridine with simple alkyllithium reagents often results in nucleophilic attack, it has been demonstrated that using a "superbase" mixture like n-butyllithium and lithium 2-(N,N-dimethylamino)ethanolate (LiDMAE) can achieve a highly regioselective deprotonation (lithiation) at the C-6 position. researchgate.net This method provides a novel and direct route to 6-lithio-2-chloropyridine intermediates.

This transformation is significant because it allows for the introduction of a wide range of electrophiles specifically at the C-6 position, a position that is not easily functionalized by other means. This opens up access to a variety of 2-chloro-6-substituted pyridines, which are themselves valuable synthetic intermediates.

| Electrophile | Product | Yield (%) |

|---|---|---|

| I₂ | 2-Chloro-6-iodopyridine | 85 |

| (CH₃)₃SiCl | 2-Chloro-6-(trimethylsilyl)pyridine | 80 |

| (CH₃)₂S₂ | 2-Chloro-6-(methylthio)pyridine | 72 |

| PhCHO | (2-Chloropyridin-6-yl)(phenyl)methanol | 75 |

This specific reactivity, when applied to this compound, would allow for modification at the C-6 position while leaving the chloro-substituent intact for subsequent reactions, further enhancing its utility as a multifunctional synthetic platform.

Building Block for Functional Molecular Architectures and Materials

The strategic incorporation of tailored molecular building blocks is a cornerstone of modern materials science and advanced organic synthesis. The compound this compound emerges as a valuable synthon in this context, offering a unique combination of a reactive primary amine and a chlorinated pyridine ring. This specific arrangement of functional groups allows for its use in the systematic construction of more complex, functional molecular architectures. While detailed research on the specific material properties derived from this particular building block is an expanding field, its utility in forming the foundational structures of these materials is well-established.

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations. It readily participates in reactions such as amidation, imine formation, and reductive amination, allowing for the covalent linkage of this pyridyl moiety to other molecular components. This reactivity is fundamental to its role in creating larger, well-defined chemical structures.

The presence of the 6-chloro-substituted pyridine ring imparts distinct electronic and steric properties to the resulting architectures. The chlorine atom acts as a modifiable site, for instance, through cross-coupling reactions, which can introduce further complexity and functionality. The pyridine nitrogen atom itself provides a key site for non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for directing the self-assembly of molecules into ordered, supramolecular structures.

The table below outlines the key structural features of this compound that contribute to its function as a molecular building block.

| Feature | Role in Molecular Architecture Construction |

| Primary Amine (-NH2) | Reactive site for covalent bond formation (e.g., amides, imines). |

| 6-Chloropyridine Ring | Provides a site for further functionalization (e.g., cross-coupling) and influences electronic properties. |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor and a coordination site for metal ions, directing supramolecular assembly. |

| Ethyl Spacer | Imparts conformational flexibility, influencing the spatial arrangement of the functional groups. |

Conclusion and Future Research Perspectives

Summary of Key Research Avenues and Achievements Pertaining to 2-(6-Chloropyridin-2-yl)ethanamine

This compound has been established as a valuable and versatile building block in synthetic and medicinal chemistry. enamine.net Its utility stems from the presence of two key reactive sites: a primary amine and a chloro-substituted pyridine (B92270) ring. Research has primarily focused on leveraging this bifunctionality for the construction of more complex heterocyclic systems.

A significant achievement in the application of this compound is its role as a key intermediate. The primary amine group readily undergoes standard transformations such as acylation and reductive amination, while the 2-chloro-6-substituted pyridine moiety is a classic substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. nih.gov This dual reactivity allows for a modular and divergent approach to synthesizing a wide array of derivatives. For instance, the related compound 2-amino-6-chloropyridine (B103851) is a known precursor for substituted "quinolones" and can be synthesized from 2,6-dichloropyridine (B45657). psu.edu The ethanamine derivative offers a homologous extension, enabling entry into different chemical spaces.

The primary application of this compound has been in the generation of libraries of compounds for drug discovery programs. enamine.netchembridge.com Its structural motif is found within more complex molecules designed to interact with biological targets. The aminopyridine core is a well-known pharmacophore that interacts with various enzymes and receptors by acting as a bioisostere for other aromatic systems and participating in hydrogen bonding. The chloro-substituent provides a handle for introducing further molecular diversity, a crucial strategy in lead optimization.

Table 1: Key Synthetic Transformations and Applications of this compound

| Reaction Type | Reactive Site | Reagents/Conditions | Resulting Structure | Application Area |

| N-Acylation | Primary Amine | Acid chlorides, Anhydrides | Amides | Medicinal Chemistry |

| Reductive Amination | Primary Amine | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amines | Drug Discovery |

| Nucleophilic Aromatic Substitution (SNAr) | C-Cl bond on Pyridine Ring | Alcohols, Amines, Thiols | Ether, Amino, or Thioether linkage | Synthesis of Intermediates |

| Suzuki Coupling | C-Cl bond on Pyridine Ring | Boronic acids, Pd catalyst | Aryl- or Heteroaryl-substituted Pyridines | Complex Molecule Synthesis |

| Buchwald-Hartwig Amination | C-Cl bond on Pyridine Ring | Amines, Pd catalyst | Di-substituted Pyridine Amines | Materials, Pharmaceuticals |

Identification of Unexplored Synthetic Challenges and Methodological Gaps

Despite its utility, the synthesis and application of this compound are not without challenges, and several methodological gaps remain.

A significant methodological gap is the selective functionalization of the pyridine ring in the presence of the ethylamine (B1201723) side chain. While the chlorine at the C6 position is a prime handle for cross-coupling, regioselective C-H activation at other positions (C3, C4, C5) of the pyridine ring has not been extensively explored for this specific substrate. Such methods could provide novel, orthogonal strategies for diversification, avoiding the need for pre-functionalized starting materials. The development of catalysts that can distinguish between the different C-H bonds of the pyridine ring would represent a major advance.

Furthermore, the development of stereoselective reactions involving the ethylamine side chain is an underexplored area. The synthesis of chiral derivatives, such as (S)-1-(6-chloropyridin-2-yl)ethanamine, is of high interest for medicinal chemistry, but catalytic asymmetric methods to install or modify the side chain are not well-documented.

Prospects for Advanced Mechanistic Understanding through Computational and Experimental Synergy

Future research would greatly benefit from a synergistic approach combining computational modeling and experimental work to deepen the mechanistic understanding of reactions involving this compound.

Computational studies, using methods like Density Functional Theory (DFT), could provide valuable insights into the compound's electronic structure and reactivity. For instance, modeling can predict the relative reactivity of the C-Cl bond versus the C-H bonds on the pyridine ring, guiding the development of selective cross-coupling or C-H functionalization reactions. researchgate.net It can also be used to understand the transition states of key reactions, helping to optimize conditions for higher yields and selectivity.

The synergy between computational and experimental approaches could be particularly fruitful in the following areas:

Catalyst Design: DFT calculations can model the interaction of the pyridine-nitrogen and the C-Cl bond with transition metal catalysts (e.g., Palladium, Nickel). This can help in the rational design of ligands that promote desired reactivity, such as selective C-H activation or more efficient cross-coupling at lower temperatures.

Reaction Pathway Elucidation: Experimentally observed side products or unexpected reactivity can be rationalized through computational modeling of alternative reaction pathways. For example, in lithiation reactions of 2-chloropyridine (B119429), different bases can lead to different sites of metalation; a combined approach could predict the optimal conditions for desired regioselectivity with the ethanamine derivative. researchgate.net

Conformational Analysis: Understanding the preferred conformations of this compound and its derivatives is crucial for designing molecules that fit into specific enzyme active sites. Computational modeling can predict low-energy conformations, which can then be correlated with experimental structural data (e.g., from X-ray crystallography or NMR).

Potential for Innovative Applications in Chemical Synthesis and Materials Design

Beyond its current use as a synthetic intermediate, the unique structure of this compound opens avenues for innovative applications in broader areas of chemical synthesis and materials science.

In chemical synthesis , the molecule could serve as a bidentate ligand for transition metal catalysis. The pyridine nitrogen and the primary amine can coordinate to a metal center, forming a stable five-membered chelate ring. Such metal complexes could themselves be novel catalysts for a variety of organic transformations, including asymmetric hydrogenation or transfer hydrogenation. The chloro-substituent offers a site for anchoring these catalytic complexes to solid supports, facilitating catalyst recovery and reuse.

In materials design , the compound is a promising candidate for the construction of advanced materials:

Metal-Organic Frameworks (MOFs): As a bifunctional organic linker, it can be used to synthesize novel MOFs. The amine and pyridine groups can coordinate to metal nodes, while the chloro-group can be used for post-synthetic modification, allowing for the tuning of the MOF's properties (e.g., porosity, gas adsorption selectivity, catalytic activity).

Supramolecular Assemblies: The molecule possesses both hydrogen bond donor (amine) and acceptor (pyridine nitrogen) sites, making it suitable for building programmed supramolecular structures through self-assembly.

Functional Polymers: It can be incorporated as a monomer into polymers. The resulting materials would feature pendant chloro-pyridine units along the polymer backbone, which could be functionalized to create materials with specific optical, electronic, or recognition properties.

Table 2: Potential Future Applications and Enabling Structural Features

| Potential Application Area | Key Structural Feature(s) | Proposed Function |

| Homogeneous Catalysis | Pyridine-ethylamine chelate | Bidentate Ligand for Novel Catalysts |

| Heterogeneous Catalysis | Chloro-substituent | Anchor point for immobilization on supports |

| Materials Science (MOFs) | Bifunctional Linker (N-pyridine, N-amine) | Organic strut for building porous frameworks |

| Supramolecular Chemistry | H-bond donor/acceptor sites | Self-assembly into ordered structures |

| Polymer Chemistry | Polymerizable unit with reactive handle | Monomer for functional polymers via post-polymerization modification |

Q & A

Q. What are the optimal synthetic routes for 2-(6-Chloropyridin-2-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation and amination steps. For example, chlorination at the 6-position of pyridine derivatives can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent introduction of the ethanamine group may involve nucleophilic substitution or reductive amination. Key parameters include:

- Temperature : Reactions often require controlled heating (e.g., 80–100°C for chlorination) to minimize side products .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reactivity and solubility .

- Catalysts : Palladium or copper catalysts may improve yield in cross-coupling reactions .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Halogenation + Amination | 65–75 | >95% | POCl₃, reflux, 24h |

| Reductive Amination | 70–85 | >90% | NaBH₄, ethanol, 12h |

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

- ¹H NMR : The ethanamine chain exhibits a triplet near δ 2.8–3.2 ppm (CH₂NH₂), while aromatic protons on the pyridine ring appear as a doublet of doublets (δ 7.2–8.1 ppm) due to coupling with the chlorine substituent .

- ¹³C NMR : The chlorine-bearing carbon resonates at ~150 ppm, and the ethanamine carbons appear at 40–50 ppm .

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-Cl (650–750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic tools like SHELX or ORTEP-III resolve structural ambiguities in halogenated pyridine derivatives?

- SHELX : This software suite enables refinement of crystal structures using X-ray diffraction data. For this compound, SHELXL can model anisotropic displacement parameters for chlorine atoms, improving accuracy in bond-length and angle calculations .

- ORTEP-III : Graphical interfaces help visualize molecular packing and hydrogen-bonding interactions, critical for understanding stability and reactivity .

Q. Example Workflow :

Collect single-crystal X-ray data.

Use SHELXD for phase determination.

Refine with SHELXL, incorporating restraints for Cl and NH₂ groups .

Q. What strategies address contradictions in spectroscopic data for halogenated pyridine-ethanamine derivatives?

Conflicting data (e.g., unexpected coupling patterns in NMR) may arise from:

- Dynamic effects : Rotameric equilibria in the ethanamine chain can split signals. Use variable-temperature NMR to freeze conformers .

- Solvent interactions : Polar solvents like DMSO-d₆ may shift NH₂ proton signals. Compare spectra in CDCl₃ vs. D₂O .

- Heteronuclear coupling : ¹H-³⁵Cl coupling (if detectable) can confirm chlorine’s electronic effects .

Q. How can density functional theory (DFT) predict reactivity and thermochemical properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G**) provide insights into:

- Electrophilicity : Chlorine’s electron-withdrawing effect increases the pyridine ring’s susceptibility to nucleophilic attack .

- Thermochemical stability : Atomization energies and ionization potentials can be computed to assess synthetic feasibility .

- Reaction pathways : Transition-state modeling predicts regioselectivity in amination or halogen-exchange reactions .

Q. What experimental designs evaluate the biological activity of this compound as a ligand or enzyme inhibitor?

- In vitro assays : Measure binding affinity (e.g., IC₅₀) using fluorescence polarization or surface plasmon resonance (SPR) against target enzymes .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites, prioritizing derivatives with enhanced π-π stacking (pyridine ring) and hydrogen bonding (NH₂ group) .

- SAR studies : Compare activity with analogs (e.g., 6-bromo or 6-methyl derivatives) to delineate halogen effects .

Q. How can isotopic labeling (e.g., ¹⁵N or ²H) clarify metabolic pathways or degradation mechanisms?

- ¹⁵N-labeled ethanamine : Track metabolic incorporation into biomolecules via LC-MS .

- ²H-labeled pyridine ring : Study oxidative degradation pathways using GC-MS .

Q. What purification techniques ensure high purity for sensitive applications (e.g., crystallography or in vitro assays)?

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate chlorinated byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.